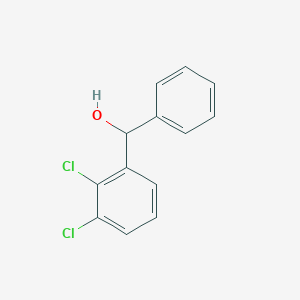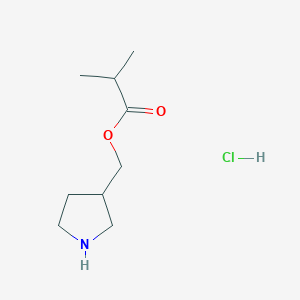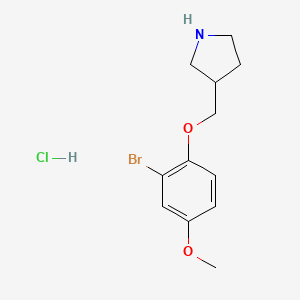![molecular formula C12H15BN2O4 B1441757 1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid CAS No. 1425334-89-9](/img/structure/B1441757.png)
1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-7-8(13(17)18)10-9(15)5-4-6-14-10/h4-7,17-18H,1-3H3 . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is an off-white solid . The compound’s linear formula is C12H15BN2O4 .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Suzuki–Miyaura Cross-Coupling : This compound has been used in the Suzuki–Miyaura cross-coupling process to synthesize new 3-hetaryl-1H-pyrroles, showing its utility in creating heterocyclic compounds with potential applications in pharmaceuticals and materials science (Matyugina et al., 2020).
Divergent Synthesis : Research demonstrates its use in divergent synthesis pathways, providing various pyrrole and pyridazine derivatives under different solvent and temperature conditions, which highlights its versatility in organic synthesis (Rossi et al., 2007).
Pd-Complex Catalyzed Reactions : This compound is used in palladium-complex catalyzed Suzuki cross-coupling reactions, particularly in the synthesis of benzaldehyde derivatives, further emphasizing its role in complex organic syntheses (Wang et al., 2014).
Generation and Trapping of Reactive Intermediates : It's employed in the generation of reactive 1-tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole intermediates, which are trapped in reactions with various substrates. This showcases its potential in studying reaction mechanisms and synthesizing novel organic compounds (Liu et al., 1999).
Synthesis of Pharmaceutical Intermediates : It plays a crucial role in synthesizing key pharmaceutical intermediates, such as 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, indicating its importance in drug development processes (Wang et al., 2006).
Chemical Synthesis and Structural Analysis
N-tert-Butoxycarbonyl Pyrrole Synthesis : This compound is used in the synthesis of N-tert-butoxycarbonyl pyrrole, a versatile intermediate in organic synthesis, indicating its role in synthesizing pyrrole derivatives (Pearson & Ramamoorthy, 2001).
Crystal Structure Analysis : Its derivatives, such as N-tert-butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, have been studied for their crystal structures, contributing to our understanding of molecular conformations and interactions (Rajalakshmi et al., 2013).
Highly Regioselective Synthesis : It's instrumental in highly regioselective syntheses of 3,4-disubstituted 1H-pyrroles, crucial for developing specific and targeted organic compounds (Liu et al., 2000).
Organometallic Compound Reactions : Utilized in the reaction of di-tert-butyl dicarbonate with α-trialkylstannyl derivatives of pyridine, quinoline, and isoquinoline, this compound aids in introducing tert-butoxycarbonyl groups, essential in medicinal chemistry (Yamamoto et al., 1995).
Synthesis of Fluorinated Pyrrolopyridines and Pyrimidines : It's key in synthesizing fluorinated pyrrolo[2,3-b]pyridines, highlighting its application in developing novel enzyme inhibitors (Iaroshenko et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-7-9(13(17)18)8-5-4-6-14-10(8)15/h4-7,17-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYPGJMHBDEHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=C1C=CC=N2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



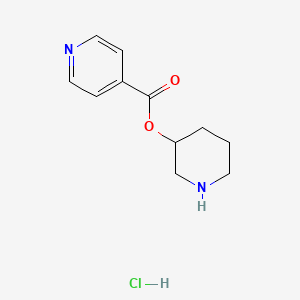
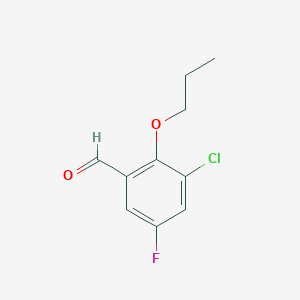
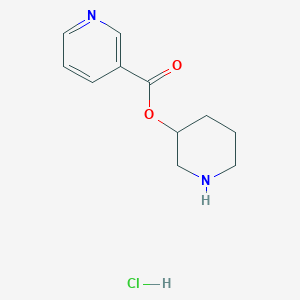
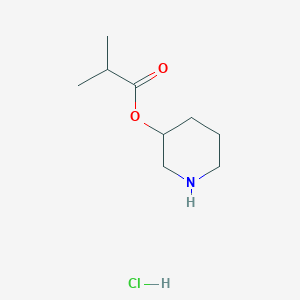
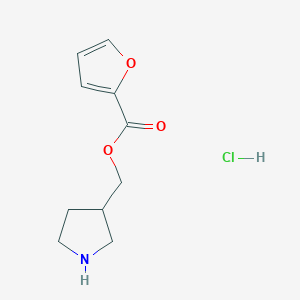
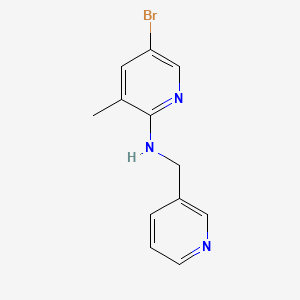
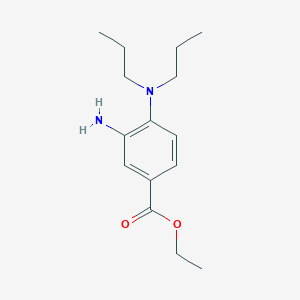
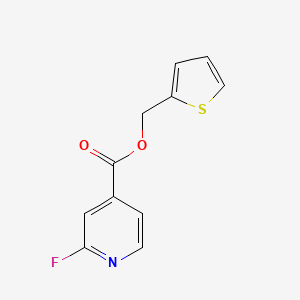
![1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441684.png)
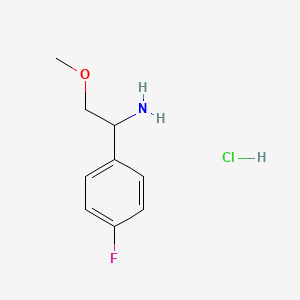
![Ethyl 3-amino-4-[butyl(methyl)amino]benzoate](/img/structure/B1441688.png)
